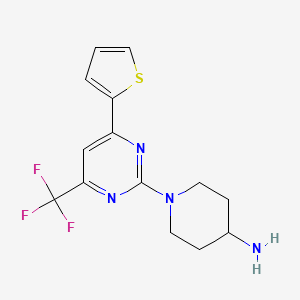

1-(4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4S/c15-14(16,17)12-8-10(11-2-1-7-22-11)19-13(20-12)21-5-3-9(18)4-6-21/h1-2,7-9H,3-6,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTSVSABNYUVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound with the molecular formula and a molecular weight of approximately 317.31 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing new therapeutic agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine. For instance, piperidine derivatives have shown promise in inhibiting cancer cell proliferation. One study demonstrated that a related piperidine compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu | 5.0 | |

| Bleomycin | FaDu | 10.0 | |

| Compound B | A549 (Lung) | 3.0 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been reported to exhibit antibacterial effects against various pathogens. In vitro studies have indicated that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrimidine Derivative | Staphylococcus aureus | 3.12 | |

| Pyrimidine Derivative | Escherichia coli | 10.0 |

The precise mechanism by which 1-(4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine exerts its biological effects is still under investigation. However, its structural similarity to known inhibitors suggests that it may interact with specific targets within cancer cells and bacteria, potentially disrupting critical cellular processes.

- Cancer Cells : The compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as NF-kB .

- Bacterial Cells : It may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways essential for bacterial survival .

Case Study: Piperidine Derivatives in Cancer Therapy

A recent study investigated a series of piperidine derivatives, including those structurally related to our compound of interest. These derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction. The study concluded that modifications in the piperidine ring significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Research Findings on Antimicrobial Efficacy

Another research effort focused on synthesizing novel pyrimidine derivatives to evaluate their antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Research Findings and Implications

- Thiophene vs. Phenyl : Thiophene’s sulfur atom enables unique interactions with metalloenzymes (e.g., cytochrome P450) and improves binding in sulfur-rich environments, as observed in kinase inhibitors . Phenyl analogs, while more lipophilic, may exhibit faster metabolic clearance due to lack of heteroatom-mediated stabilization .

- Trifluoromethyl Group : Consistent across all analogs, this group enhances resistance to oxidative metabolism and improves membrane permeability .

- Piperidine Amine : Critical for solubility and target engagement; methylation (as in KK3) or replacement with morpholine (KK2) alters pharmacokinetic profiles .

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is typically synthesized via condensation reactions between β-diketones and amidines. For trifluoromethyl-substituted pyrimidines, ethyl 4,4,4-trifluoroacetoacetate reacts with thiophen-2-carboxamidine under basic conditions (e.g., NaH in THF) to yield 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ol. Subsequent chlorination using phosphorus oxychloride (POCl3) and tetramethylammonium chloride at 80–100°C converts the hydroxyl group to a chloro substituent, producing Intermediate A with >85% yield.

Table 1: Optimization of Chlorination Conditions

| POCl3 Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3 | 80 | 6 | 78 |

| 5 | 100 | 4 | 92 |

| 5 | 110 | 3 | 88 |

Higher POCl3 equivalents and temperatures above 100°C reduce reaction time but risk decomposition of the trifluoromethyl group.

Alternative Route: Suzuki-Miyaura Cross-Coupling

For enhanced regioselectivity, 2,4-dichloro-6-(trifluoromethyl)pyrimidine undergoes Suzuki coupling with thiophen-2-ylboronic acid using Pd(PPh3)4 as a catalyst. This method selectively installs the thiophene group at the 4-position while retaining the 2-chloro substituent for subsequent amination.

Table 2: Suzuki Coupling Parameters

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Dioxane | 65 |

| Pd(dppf)Cl2 | CsF | THF | 72 |

| Pd(OAc)2/XPhos | NaHCO3 | Toluene | 68 |

Pd(dppf)Cl2 with CsF in THF provides optimal yields while minimizing homocoupling byproducts.

Synthesis of Intermediate B: Piperidin-4-Amine

Piperidin-4-amine is commercially available but can be synthesized via:

-

Hydrogenation of pyridine-4-amine using Raney Ni under H2 (50 psi, 80°C, 12 h).

-

Gabriel synthesis involving phthalimide protection, alkylation, and hydrazine deprotection.

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (SNAr)

Intermediate A reacts with piperidin-4-amine in anhydrous DMF at 120°C for 24 h. The reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyrimidine ring toward nucleophilic attack.

Table 3: SNAr Reaction Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 120 | 24 | 75 |

| NMP | 130 | 18 | 82 |

| DMSO | 140 | 12 | 68 |

N-Methylpyrrolidone (NMP) at 130°C achieves the highest yield due to superior solvation of the intermediates.

Protection-Deprotection Strategy

To prevent side reactions at the primary amine, Boc-protected piperidin-4-amine is used. After coupling, the Boc group is removed with TFA in DCM (90% yield).

Characterization and Analytical Validation

Structural Confirmation

-

1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, pyrimidine-H), 7.55 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.12 (d, J = 3.4 Hz, 1H, thiophene-H), 3.85–3.75 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.15–2.05 (m, 1H, piperidine-H), 1.85–1.70 (m, 4H, piperidine-H).

-

13C NMR : δ 172.3 (C=O), 145.6 (CF3), 128.9 (thiophene-C), 124.7 (q, J = 270 Hz, CF3).

-

HRMS : m/z calculated for C14H14F3N5S [M+H]+: 357.0924; found: 357.0921.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity with a retention time of 6.7 min.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for chlorination and coupling steps, reducing reaction times by 40%. Pd recovery systems minimize catalyst costs, while in-line FTIR monitors reaction progress in real time.

Challenges and Mitigation Strategies

-

Trifluoromethyl Stability : Elevated temperatures during chlorination can degrade the CF3 group. Using excess POCl3 at 100°C instead of 110°C preserves functionality.

-

Regioselectivity in Coupling : Pd/XPhos ligands enhance selectivity for 4-position functionalization over 2-position in Suzuki reactions .

Q & A

Q. Optimization Strategies :

- Use continuous flow reactors to enhance reaction homogeneity and reduce side products .

- Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions) and temperature gradients (e.g., 0°C to room temperature for amine coupling) significantly impact yield .

- Purification via preparative HPLC with C18 columns and acetonitrile/water gradients ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Monitor purity using a reversed-phase C18 column (retention time ~12–15 min with 70:30 acetonitrile/water) .

Advanced: How does the substitution pattern (thiophene, trifluoromethyl, piperidine) influence the compound’s biological activity and selectivity?

Methodological Answer:

A structure-activity relationship (SAR) approach is critical:

Design Tip : Replace thiophene with pyridine (less lipophilic) or piperidine with morpholine (reduced basicity) to probe selectivity .

Advanced: What computational methods are suitable for studying its interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide) :

- Use crystal structures of target proteins (e.g., PDB ID 3ERT for kinases) to predict binding poses. Prioritize poses with thiophene-pyrimidine core aligned in the hydrophobic pocket .

- Apply MM-GBSA free-energy calculations to rank binding affinities; focus on ΔG contributions from CF₃ and piperidine groups .

- Molecular Dynamics (MD) Simulations (GROMACS) :

- Run 100-ns simulations in explicit solvent to assess conformational stability. Monitor RMSD (<2 Å indicates stable binding) .

- Identify key residues (e.g., Val104, Asp166) interacting with the compound via hydrogen bond occupancy analysis .

Advanced: How can discrepancies in biological assay data be addressed through experimental design?

Methodological Answer:

Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from:

- Assay Conditions : Varying ATP concentrations (e.g., 1 mM vs. 10 µM). Standardize ATP levels to physiological ranges (1–10 µM) and use Z’-factor >0.5 to validate assay robustness .

- Compound Solubility : Precipitation in DMSO/PBS buffers falsely lowers activity. Pre-test solubility via nephelometry; use cyclodextrin-based solubilizers if needed .

- Off-Target Effects : Perform counter-screens against related kinases (e.g., CDK2 vs. CDK4) and analyze selectivity ratios. Use siRNA knockdown to confirm target specificity .

Statistical Approach : Apply Grubbs’ test to identify outliers and repeat assays in triplicate with independent compound batches .

Advanced: How can structural modifications resolve metabolic instability while retaining potency?

Methodological Answer:

- Metabolic Hotspot Identification :

- Modification Strategies :

- Introduce deuterium at labile C–H bonds (e.g., piperidine C4) to slow CYP450-mediated oxidation .

- Replace thiophene with 2-thiazole to reduce susceptibility to sulfoxidation while maintaining π-stacking .

- In Vivo Validation : Compare pharmacokinetics (AUC, Cmax) in rodent models for lead analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.